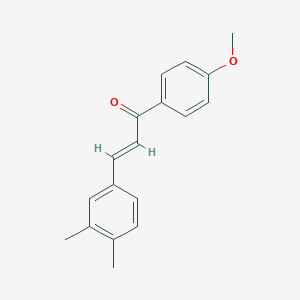
3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one, also known as DMPM, is a chemical compound that belongs to the class of chalcones. It is a yellow crystalline powder that is used in various scientific research applications. DMPM has gained significant attention from researchers due to its unique chemical properties and potential applications in various fields.
作用機序
The mechanism of action of 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one is not fully understood. However, it has been suggested that 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one exerts its biological effects through the inhibition of various enzymes and signaling pathways. 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one has been shown to possess significant biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one has been shown to reduce oxidative stress and protect cells from damage caused by free radicals.
実験室実験の利点と制限
One of the main advantages of using 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one in lab experiments is its high purity and stability. 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one is a yellow crystalline powder that is easy to handle and store. It is also relatively inexpensive and readily available from commercial sources. However, one of the limitations of using 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one in lab experiments is its low solubility in water. This can make it difficult to dissolve 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one in aqueous solutions and may require the use of organic solvents.
将来の方向性
There are several future directions for research on 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one. One potential direction is to investigate its potential as a drug candidate for treating Alzheimer's disease. 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one has been shown to inhibit the aggregation of beta-amyloid, a protein that is involved in the development of Alzheimer's disease. Another potential direction is to investigate its potential as a fluorescent probe for detecting metal ions. 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one has been shown to selectively bind to copper ions and can be used as a sensitive and selective probe for detecting copper ions in biological samples. Overall, 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one has significant potential for various scientific research applications and warrants further investigation.
合成法
The synthesis of 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one can be achieved through several methods. One of the most common methods is the Claisen-Schmidt condensation reaction between 3,4-dimethylbenzaldehyde and 4-methoxybenzaldehyde in the presence of a base catalyst such as sodium hydroxide. The reaction yields 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one as a yellow crystalline solid with a high purity and yield.
科学的研究の応用
3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one has been extensively studied for its potential applications in various scientific research fields. It has been shown to possess significant anti-inflammatory, antioxidant, and anticancer properties. 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one has also been used as a fluorescent probe for detecting metal ions and as a potential drug candidate for treating Alzheimer's disease.
特性
分子式 |
C18H18O2 |
|---|---|
分子量 |
266.3 g/mol |
IUPAC名 |
(E)-3-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H18O2/c1-13-4-5-15(12-14(13)2)6-11-18(19)16-7-9-17(20-3)10-8-16/h4-12H,1-3H3/b11-6+ |
InChIキー |
NQIMVNNXKKVSLA-IZZDOVSWSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC)C |
SMILES |
CC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC)C |
正規SMILES |
CC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B277627.png)
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277631.png)
![1-benzyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277632.png)
![1-benzyl-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277633.png)
![3-[2-(4-Ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one](/img/structure/B277634.png)

![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277637.png)
![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277640.png)



![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277651.png)
![5-[1-(4-Methylphenyl)tetrazol-5-yl]-2-pyrazin-2-yl-4-thiophen-2-ylpyrimidine](/img/structure/B277655.png)
